

Technical Guide: Physical Properties of 2-Fluoro-5-iodo-3-methylpyridine

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Compound of Interest

Compound Name: 2-Fluoro-5-iodo-3-methylpyridine

Cat. No.: B1322544

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Introduction

This technical guide provides a summary of the available physical properties for **2-Fluoro-5-iodo-3-methylpyridine**. It is critical to note that several positional isomers of this compound exist, and the available data varies significantly between them. The compound specifically requested, **2-Fluoro-5-iodo-3-methylpyridine** (CAS: 205245-17-6), has limited publicly available data.

In contrast, the isomer 2-Fluoro-3-iodo-5-methylpyridine (CAS: 153034-78-7) is more widely documented. To provide a comprehensive resource, this guide presents data for both isomers in separate tables, clearly distinguishing between them. This compound and its isomers are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Their unique halogen substitutions enhance reactivity, making them valuable building blocks for creating complex bioactive molecules.^{[1][2]}

This document summarizes known physical data, outlines general experimental protocols for determining these properties, and provides a logical workflow for such characterization. No information regarding specific signaling pathways involving this compound is available in the public domain.

Physical Properties

The quantitative physical properties for **2-Fluoro-5-iodo-3-methylpyridine** and its more documented isomer are summarized below.

2-Fluoro-5-iodo-3-methylpyridine

This section pertains to the isomer with the iodine atom at the 5-position.

Property	Value	CAS Number	Source(s)
Molecular Formula	C ₆ H ₅ FIN	205245-17-6	[3]
Molecular Weight	237.02 g/mol	205245-17-6	[3]
Appearance	Off-white to white solid	205245-17-6	[4]
Boiling Point	245.7 ± 35.0 °C (Predicted at 760 Torr)	205245-17-6	[4] [5]
Melting Point	Data Not Available	205245-17-6	
Flash Point	102.4 °C (Predicted)	205245-17-6	[5]

2-Fluoro-3-iodo-5-methylpyridine

This section pertains to the isomer with the iodine atom at the 3-position. This compound is often referred to as 2-Fluoro-3-iodo-5-picoline.[\[1\]](#)[\[6\]](#)

Property	Value	CAS Number	Source(s)
Molecular Formula	C ₆ H ₅ FIN	153034-78-7	[1] [7]
Molecular Weight	237.01 g/mol	153034-78-7	[1] [7]
Appearance	White to off-white solid; Colorless to yellowish crystal or powder	153034-78-7	[1] [6]
Melting Point	38-42 °C	153034-78-7	[6] [8]
Boiling Point	252.5 ± 35.0 °C (Predicted)	153034-78-7	[6]
Density	1.892 ± 0.06 g/cm ³ (Predicted)	153034-78-7	[6]
Solubility	Insoluble in water; Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol.	153034-78-7	[6]

General Experimental Protocols

Detailed experimental protocols for the determination of physical properties for this specific compound are not publicly available. The following sections describe standard, generalized methodologies used for organic compounds.

Melting Point Determination

The melting point is a key indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[\[9\]](#)

Method 1: Capillary Method (Mel-Temp or Thiele Tube)

- Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[10]
[11]
- Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a calibrated melting point apparatus (e.g., Mel-Temp) or a Thiele tube filled with a high-boiling point oil.[9]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[11]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10] The melting point is reported as the range T1-T2.

Method 2: Differential Scanning Calorimetry (DSC) DSC is a highly precise technique that measures the heat flow required to raise the temperature of a sample compared to a reference.

[12][13]

- Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a crucible (pan), which is then sealed.[14] An empty, sealed crucible serves as the reference.
- Analysis: The sample and reference are subjected to a controlled temperature program inside the DSC instrument.
- Data Interpretation: As the sample melts, it absorbs heat (an endothermic process), which is detected as a peak on the DSC thermogram.[12] The temperature at the peak of this curve is taken as the melting point.[12] DSC can also quantify the enthalpy of fusion.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15][16]

Method: Thiele Tube (Micro Scale) This method is suitable for small quantities of liquid.[17][18]

- Sample Preparation: Approximately 0.5 mL of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[16]
- Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[16]
- Heating: The apparatus is heated gently. As the liquid's temperature rises, trapped air in the capillary tube will escape, forming bubbles.[16] The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[18]
- Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[16][18]

Solubility Determination

Solubility is typically determined qualitatively for initial screening and quantitatively for precise measurements.

Method: Qualitative "Shake-Flask" Method This method provides a rapid assessment of solubility in various solvents.[19]

- Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube or vial.[19]
- A measured volume of the chosen solvent (e.g., 1 mL) is added incrementally.[19]
- The mixture is agitated vigorously at a constant temperature.
- Observation: The compound is deemed "soluble" if it forms a clear, homogeneous solution. It is "sparingly soluble" or "insoluble" if solid particles remain visible.

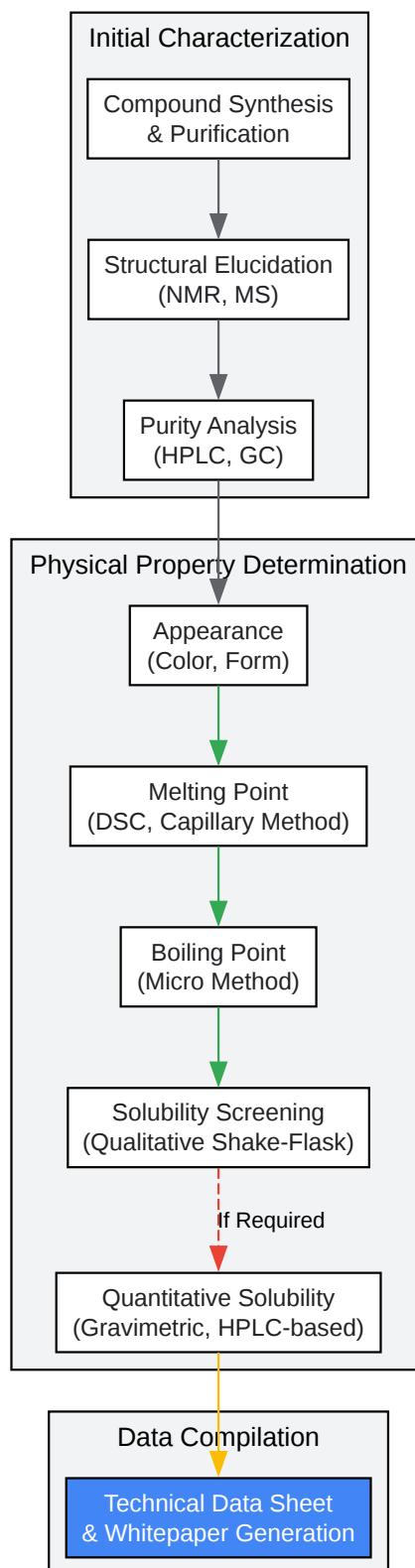
Method: Quantitative Gravimetric Method This is a precise method for determining equilibrium solubility.[19][20]

- Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

- The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[19]
- Separation: The undissolved solid is separated from the solution via centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm).[19]
- Analysis: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container.
- The solvent is completely evaporated under controlled conditions (e.g., vacuum oven).[19]
- The container with the solid residue is weighed again. The mass of the dissolved solid is calculated, and the solubility is expressed in units such as g/100 mL or mg/mL.[19]

Visualization of Experimental Workflow

As no specific biological signaling pathways for **2-Fluoro-5-iodo-3-methylpyridine** have been identified, the following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel research compound.

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Workflow for Physical Property Determination.

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